1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-(triazol-1-yl)piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-17-7-2-3-12(13(17)20)14(21)18-8-4-11(5-9-18)19-10-6-15-16-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYORJILNVHMPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.
Coupling Reactions: The triazole and piperidine intermediates are then coupled using appropriate coupling agents like EDCI or DCC.
Final Assembly: The pyridinone moiety is introduced in the final step, often through a condensation reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can modify the triazole or pyridinone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halides, sulfonates
Major Products
The major products depend on the specific reactions and conditions but can include modified triazole, piperidine, or pyridinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Compounds containing the 1H-triazole moiety are known for their antifungal and antibacterial properties. The triazole ring enhances the ability of the compound to interact with biological systems, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Research has indicated that derivatives of dihydropyridinones exhibit anticancer activities. The incorporation of the 1H-triazole moiety may enhance these properties by improving the compound's ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .
Central Nervous System Disorders
The piperidine component of the molecule is associated with neuropharmacological activities. Compounds with piperidine structures have been investigated for their effects on neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as depression and anxiety. The integration of the triazole ring may further modulate these effects, providing a basis for developing new treatments .
Case Studies
Case Study 1: Antitubercular Activity
A related study synthesized compounds similar to 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one and evaluated their activity against Mycobacterium tuberculosis. The results showed promising antitubercular activity, indicating that modifications to the dihydropyridinone framework can yield effective anti-TB agents .
Case Study 2: Antiviral Activity
Another research effort focused on synthesizing triazole-containing compounds for antiviral applications. The study found that derivatives exhibited significant antiviral activity against several viruses by inhibiting viral replication through interaction with key viral enzymes . Such findings support the exploration of 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one in antiviral drug development.
Mechanism of Action
The mechanism of action for 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or active sites, while the piperidine and pyridinone rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The compound is compared below with three analogs (Table 1), emphasizing substituent effects on molecular properties.
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Polarity and Solubility :
- The target compound ’s triazole group enhances water solubility compared to Analog 1 , which replaces triazole with a hydrophobic methylpyridinyloxy group .
- KT185 (Analog 2) exhibits reduced solubility due to its biphenyl system, though this may improve membrane permeability in lipophilic environments .
Molecular Weight and Bioavailability :
- The target compound (327.38 Da) and Analog 1 are within the ideal range for oral bioavailability (<500 Da). In contrast, KT185 (519.65 Da) may face challenges in absorption .
Synthetic Accessibility :
- The target compound’s triazole could be synthesized via CuAAC click chemistry (as in ), a high-yield method . Analog 1’s pyridinyloxy group may require nucleophilic substitution under harsh conditions, lowering efficiency .
Biological Activity
The compound 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (referred to as Compound A ) is a novel synthetic derivative that integrates a triazole moiety with a piperidine structure. This combination is known for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail the biological activity of Compound A, supported by relevant case studies and research findings.
Chemical Structure and Properties
Compound A can be structurally represented as follows:
This compound features a dihydropyridinone core linked to a triazole and piperidine moiety, which are known for enhancing bioactivity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives similar to Compound A have shown significant antifungal activity against resistant strains such as Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism of action involves disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.
Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer potential. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, triazole derivatives have been shown to affect the cell cycle at the S-phase, leading to increased cancer cell death .
Study 1: Antifungal Activity Against Candida auris
In a study focusing on piperidine-based triazole derivatives, compounds were synthesized and tested against clinical isolates of C. auris. The results indicated that certain derivatives exhibited strong antifungal activity, with specific compounds inducing significant cell death through apoptosis mechanisms .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Membrane disruption |
| pta2 | 0.54 | 1.5 | Apoptosis induction |
| pta3 | 0.97 | 3.9 | Cell cycle arrest |
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of triazole derivatives on various cancer cell lines. The findings demonstrated that these compounds could inhibit cell proliferation and induce apoptosis effectively:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | DNA damage |
The biological activities of Compound A can be attributed to several mechanisms:
- Membrane Disruption : The triazole moiety interacts with fungal membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : Compounds induce apoptotic pathways in both fungal and cancer cells, promoting programmed cell death.
- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds prevent cancer cells from proliferating.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what critical reaction parameters should be controlled?
Methodological Answer:
The synthesis involves multi-step strategies, including:
- Coupling Reactions : Piperidine-triazole intermediates can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Carbonyl Attachment : Amide coupling (e.g., EDC/HOBt) or nucleophilic acyl substitution to link the piperidine-triazole moiety to the dihydropyridinone core .
- Critical Parameters :
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of the triazole ring and piperidine conformation. For example, triazole protons resonate at δ 7.8–8.2 ppm .
- FTIR : Verify carbonyl stretching (~1650–1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine and dihydropyridinone moieties .
- HRMS (ESI) : Validate molecular weight with <2 ppm error .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) limitations:
- Metabolic Stability : Assess hepatic microsomal stability. If rapid metabolism occurs, introduce electron-withdrawing groups (e.g., -CF₃) on the triazole ring .
- Solubility : Use HPLC to measure logP; if >3, modify with polar substituents (e.g., -OH, -OMe) on the piperidine ring .
- Validation : Cross-reference with in vivo PK studies (e.g., plasma half-life in rodents) and adjust dosing regimens .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., esterify the carbonyl) to enhance oral bioavailability .
- Structural Analogues :
- Salt Formation : Hydrochloride salts improve aqueous solubility for IV administration .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Toxicity Mitigation :
- Storage : Airtight container, desiccated at 4°C to prevent hydrolysis .
Advanced: How to design SAR studies focusing on the triazole and piperidine moieties?
Methodological Answer:
- Triazole Modifications :
- Piperidine Optimization :
Basic: How to assess purity and identify impurities in the final product?
Methodological Answer:
- HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Target >98% purity .
- LC-MS : Identify common impurities (e.g., de-methylated byproducts or oxidized triazole rings) .
- Reference Standards : Compare retention times with certified impurities (e.g., EP/BP standards) .
Advanced: What computational methods predict binding affinity to target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1UH) to model triazole interactions with kinase ATP pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess piperidine conformational stability in binding sites .
- QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond donors to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
